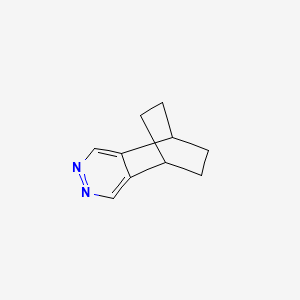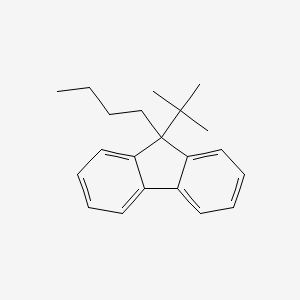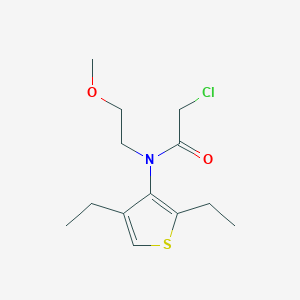
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a chloro group, a thiophene ring, and an acetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of diethyl malonate with sulfur and an appropriate halogenated compound.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the chlorinated thiophene with acetic anhydride and an appropriate amine.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, reduced thiophene derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors that interact with the thiophene ring or the acetamide moiety. Pathways involved might include metabolic or signaling pathways influenced by these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide
- 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-ethoxyethyl)acetamide
Uniqueness
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and methoxyethyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
87674-86-0 |
|---|---|
Formule moléculaire |
C13H20ClNO2S |
Poids moléculaire |
289.82 g/mol |
Nom IUPAC |
2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H20ClNO2S/c1-4-10-9-18-11(5-2)13(10)15(6-7-17-3)12(16)8-14/h9H,4-8H2,1-3H3 |
Clé InChI |
RGFGVSAMURDQRX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=C1N(CCOC)C(=O)CCl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
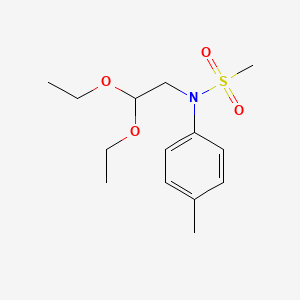
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
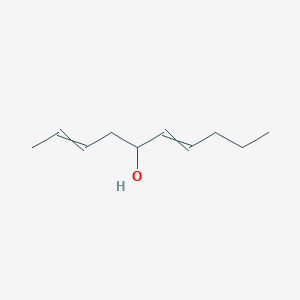
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
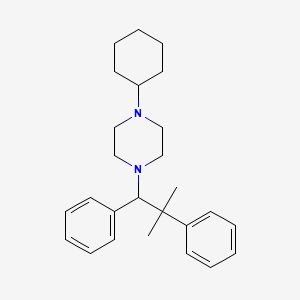
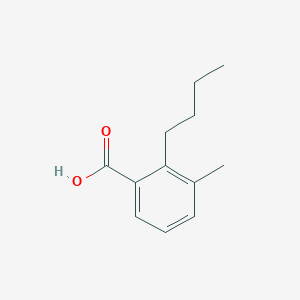
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
